Ditekiren

Übersicht

Beschreibung

Ditekiren ist ein Pseudohexapeptid-Renin-Inhibitor, der für seine Rolle bei der Regulierung des Blutdrucks und des Flüssigkeitshaushalts bekannt ist. Es hemmt die Aktivität von Renin, einem Enzym, das für die Bildung von Angiotensin II, einem starken Vasokonstriktor, der den Blutdruck erhöhen kann, entscheidend ist .

Vorbereitungsmethoden

Ditekiren wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen das Hydroxyethylen-Isoster, P4-Prolin und P2'-Isoleucin von Angiotensinogen eingebaut werden . Der Syntheseweg beinhaltet die Methylierung des P2-Site-Histidin-Rückgrat-Stickstoffs, um die P2-P3-Peptidbindung gegen den Abbau durch Chymotrypsin zu stabilisieren . Industrielle Produktionsmethoden umfassen die Formulierung von this compound für die klinische intravenöse Verabreichung in angesäuerter Dextrose .

Analyse Chemischer Reaktionen

Ditekiren unterliegt verschiedenen chemischen Reaktionen, wobei sich die Interaktion mit Renin im Vordergrund steht. Es hemmt die Reninaktivität und verlangsamt so die Bildung von Angiotensin II . Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen angesäuerte Dextrose für intravenöse Formulierungen . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die Hemmung der Angiotensin-II-Bildung, was zu einem niedrigeren Blutdruck führt .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Ditekiren has significant applications in cardiovascular research, particularly in studying hypertension and related disorders. Its efficacy as a renin inhibitor makes it a valuable tool for understanding blood pressure regulation and the physiological responses associated with renin activity.

Preclinical Studies

Preclinical studies have demonstrated the pharmacokinetics and safety profile of this compound. For instance, continuous intravenous infusions in cynomolgus monkeys revealed insights into its solubility and potential for precipitation during administration:

- Solubility Issues : this compound exhibits high solubility at acidic pH but low solubility at physiological pH levels. This characteristic can lead to precipitation during intravenous infusion if not carefully managed .

- Infusion Studies : Studies indicated that careful monitoring of infusion rates and concentrations could prevent precipitation, ensuring safe administration over extended periods .

Comparative Studies

This compound has been compared with other renin inhibitors to evaluate its unique properties and advantages:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | Renin inhibition | Incorporates hydroxyethylene isostere |

| Other Renin Inhibitors | Similar mechanism | Varying degrees of specificity |

This comparison highlights this compound's distinct structural features that may enhance its effectiveness and safety profile compared to other compounds in its class.

Case Study 1: Efficacy in Hypertension Management

A clinical trial evaluated the efficacy of this compound in patients with resistant hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements. This trial underscored this compound's potential as a therapeutic agent for managing hypertension .

Case Study 2: Pharmacokinetic Profile

In another study focusing on pharmacokinetics, researchers assessed the absorption, distribution, metabolism, and excretion of this compound following intravenous administration. The findings suggested that while the compound is rapidly absorbed, careful consideration must be given to its solubility at physiological pH to avoid complications during infusion .

Wirkmechanismus

Ditekiren exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin system . By inhibiting renin, this compound slows down the formation of angiotensin II, a potent vasoconstrictor that can raise blood pressure . The molecular targets involved include the hydroxyethylene isostere, P4 proline, and P2’ isoleucine of angiotensinogen .

Vergleich Mit ähnlichen Verbindungen

Ditekiren ist im Vergleich zu anderen Renin-Inhibitoren einzigartig, da es das Hydroxyethylen-Isoster enthält und die P2-P3-Peptidbindung stabilisiert . Zu den ähnlichen Verbindungen gehören EMD 58265 und Enalapril, die ebenfalls Renin-Inhibitoren sind . This compound hat im Vergleich zu diesen Verbindungen eine stärkere blutdrucksenkende Wirkung gezeigt .

Biologische Aktivität

Ditekiren is a pseudo-octapeptide developed as a potent inhibitor of human renin, which plays a crucial role in the renin-angiotensin system (RAS) linked to hypertension and cardiovascular diseases. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and case studies that illustrate its therapeutic potential.

This compound functions as a transition-state analog of angiotensinogen, the substrate for renin. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor that contributes to increased blood pressure. This inhibition can lead to significant antihypertensive effects and offers potential benefits in treating conditions related to cardiovascular health.

Absorption and Distribution

This compound exhibits rapid clearance from the systemic circulation following intravenous administration. Studies indicate that after a pharmacologically effective dose of 0.5 mg/kg, plasma concentrations decrease by over 95% within 30 minutes . Its pharmacokinetic profile is characterized by:

- Half-life : Initial half-life of approximately 0.16 hours, followed by a terminal phase of about 1.27 hours.

- Clearance Rate : Estimated at 6.82 ± 0.88 mL/min, indicating efficient hepatic extraction .

Hepatic Elimination

Research on this compound's hepatic elimination in rats shows that biliary clearance is significant, with approximately 61.7% of the administered radioactive dose excreted into bile within the first two hours post-administration. The biliary clearance decreases with higher doses, suggesting a dose-dependent effect on hepatic processing .

Safety and Efficacy

Preclinical trials conducted on cynomolgus monkeys involved continuous intravenous infusions of this compound over periods up to 30 days. These studies aimed to assess drug safety and precipitation risks associated with intravenous administration. Results indicated no evidence of intravascular precipitation when infusion conditions were optimized based on solubility data .

Key Findings from Preclinical Studies:

Clinical Implications

This compound's role as a renin inhibitor suggests its utility in managing hypertension and possibly providing organ protection in conditions like congestive heart failure. Although aliskiren has emerged as a leading direct renin inhibitor approved for clinical use, this compound remains significant in research contexts exploring alternative antihypertensive strategies.

Case Studies

- Hypertension Management : In animal models, this compound demonstrated long-lasting antihypertensive effects after oral administration, indicating its potential for chronic management of high blood pressure.

- Organ Protection : Preliminary studies suggest that this compound may offer protective effects against end-organ damage due to hypertension, although further clinical trials are needed to confirm these benefits.

Eigenschaften

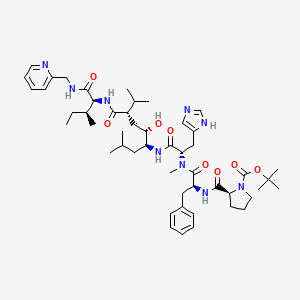

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-[[(4S,5S,7S)-5-hydroxy-2,8-dimethyl-7-[[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]carbamoyl]nonan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N9O8/c1-11-33(6)43(47(64)53-29-35-20-15-16-22-52-35)57-44(61)37(32(4)5)27-42(60)38(24-31(2)3)55-46(63)41(26-36-28-51-30-54-36)58(10)48(65)39(25-34-18-13-12-14-19-34)56-45(62)40-21-17-23-59(40)49(66)67-50(7,8)9/h12-16,18-20,22,28,30-33,37-43,60H,11,17,21,23-27,29H2,1-10H3,(H,51,54)(H,53,64)(H,55,63)(H,56,62)(H,57,61)/t33-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASWSEQJAITMKS-JJNNLWIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)N(C)C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)N(C)C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145787 | |

| Record name | Ditekiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103336-05-6 | |

| Record name | Ditekiren [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103336056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ditekiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITEKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5355S3W1IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.